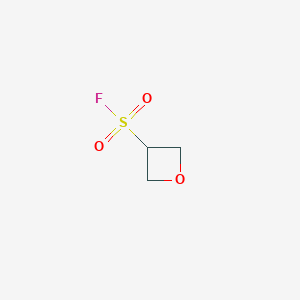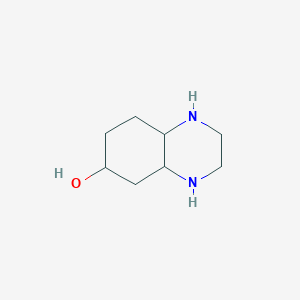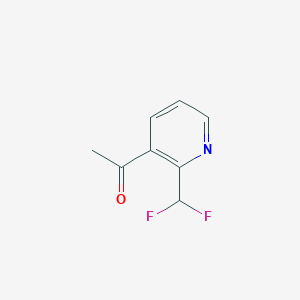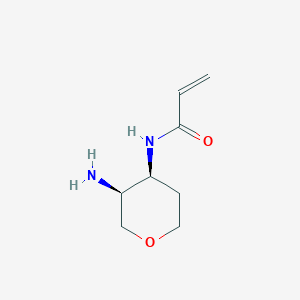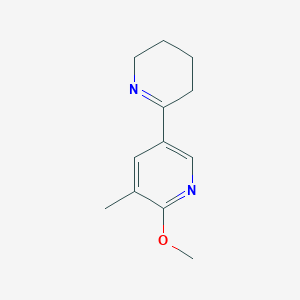
(3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom to the aromatic ring.
Isopropoxylation: Addition of the isopropoxy group.
Methylation: Introduction of the methyl group.
Amination: Conversion of the intermediate to the methanamine derivative.
The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
(3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to (3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine include:
(3-Fluoro-4-methylphenyl)methanamine: Differing by the position of the isopropoxy group.
(4-Fluoro-3-methylphenyl)methanamine: Another positional isomer with different chemical properties.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
(3-fluoro-4-methyl-5-propan-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C11H16FNO/c1-7(2)14-11-5-9(6-13)4-10(12)8(11)3/h4-5,7H,6,13H2,1-3H3 |
InChI Key |
SZEHDFXQOVCSNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)CN)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


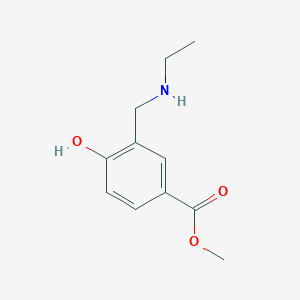
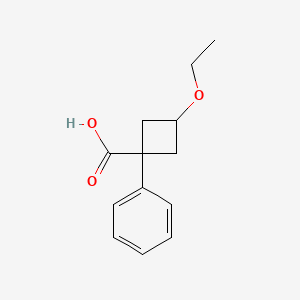


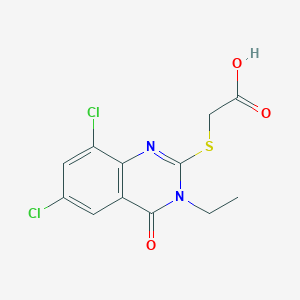
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13004531.png)

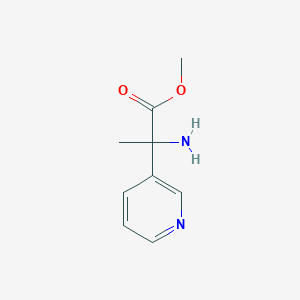
![Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate](/img/structure/B13004547.png)
